molecular formula C20H14N2 B3048529 2-(Biphenyl-4-yl)quinoxaline CAS No. 17286-67-8

2-(Biphenyl-4-yl)quinoxaline

Cat. No. B3048529
CAS RN: 17286-67-8
M. Wt: 282.3 g/mol
InChI Key: JJJJEBJLMTTXIY-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)quinoxaline is a chemical compound with the molecular formula C20H14N2 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline derivatives have been synthesized through various methods. One common method involves the condensation of ortho-diamines with 1,2-diketones . Recent advances in the synthesis of quinoxaline have led to the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .


Molecular Structure Analysis

The molecular structure of 2-(Biphenyl-4-yl)quinoxaline consists of a quinoxaline core with a biphenyl group attached. Quinoxaline itself is a bicyclic compound, defined as a weakly basic compound having fused benzene and pyrazine rings .


Physical And Chemical Properties Analysis

2-(Biphenyl-4-yl)quinoxaline has an average mass of 282.339 Da . Quinoxaline, the parent compound, is a low melting solid, miscible in water, and a weak base .

Scientific Research Applications

Organic Salt Synthesis and Characterization

The study by (Faizi et al., 2018) explores the synthesis of a quinoxaline derivative, an organic salt named 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ). This work demonstrates the compound's ionic nature and its potential in generating new compounds of this class, highlighting its structural and electronic properties.

Corrosion Inhibition

Quinoxalines, including derivatives similar to 2-(Biphenyl-4-yl)quinoxaline, are investigated as corrosion inhibitors for metals. (Zarrouk et al., 2014) conducted a study on the inhibition efficiencies of quinoxalines on copper, linking molecular structure to inhibition efficiency.

Polymer Synthesis for Electro-Optical Applications

A study by (Tsami et al., 2007) describes the synthesis of novel random polyfluorene copolymers containing quinoxaline units. These materials show potential for use in polymer light-emitting devices due to their thermal properties and electro-optical performance.

Photophysical Studies and White Light Emission

(Gupta & Milton, 2021) explored Y-shaped push-pull quinoxaline derivatives for their photophysical properties, including their application in white light-emitting diodes. This research demonstrates the compound's ability to change visual and emission colors under specific conditions.

Antitumor Agent Synthesis

Research by (Mamedov et al., 2022) focuses on synthesizing 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups. These compounds showed promising activity against various cancer lines, suggesting potential as antitumor agents.

Fluorescence Sensing in Organic Solvents

A study by (Samadi-Maybodi & Akhoondi, 2012) presented 2,3 biphenyl quinoxaline 6-amine as a fluorescent compound and its application in determining water content in organic solvents, highlighting its sensitivity and efficiency.

Photovoltaic Performance Enhancement

(Hu et al., 2014) explored benzodithiophene and quinoxaline copolymers for photovoltaic applications. The study indicates that increasing the conjugation in quinoxaline units can enhance the performance of polymer solar cells.

Electron Transport in Organic Light-Emitting Diodes

Research by (Yin et al., 2016) on quinoxaline-containing compounds reveals their potential as electron transport materials in blue phosphorescent organic light-emitting diodes, emphasizing the variability in their electronic properties.

MAP Kinase Inhibition

(Koch et al., 2010) synthesized various quinoxaline derivatives as novel p38 alpha MAP kinase inhibitors. These compounds demonstrate potent enzyme inhibition, suggesting their utility in medicinal chemistry.

Synthesis of Fluorescent Polymers

In a study by (Carbas et al., 2012), a fluorescent polymer bearing quinoxaline moieties was synthesized, showing sensitivity towards metal cations, especially Fe3+ ions, and potential application in electrochemical sensing.

Future Directions

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities. They have been utilized in the design and development of numerous bioactive molecules, indicating their potential for future development in medicinal chemistry .

properties

IUPAC Name

2-(4-phenylphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-21-18-8-4-5-9-19(18)22-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJJEBJLMTTXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365745
Record name 2-(biphenyl-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Biphenyl-4-yl)quinoxaline

CAS RN

17286-67-8
Record name 2-(biphenyl-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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